molecular formula C20H17N3O3S B11377463 2-Phenoxyethyl 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetate

2-Phenoxyethyl 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetate

Cat. No.: B11377463
M. Wt: 379.4 g/mol
InChI Key: KOBMRCHHFXDUNG-UHFFFAOYSA-N
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Description

2-PHENOXYETHYL 2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETATE is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Preparation Methods

The synthesis of 2-PHENOXYETHYL 2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETATE typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

2-PHENOXYETHYL 2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage in the compound

Scientific Research Applications

Comparison with Similar Compounds

2-PHENOXYETHYL 2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETATE can be compared with other triazoloquinoline derivatives, such as:

The uniqueness of 2-PHENOXYETHYL 2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETATE lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

2-phenoxyethyl 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetate

InChI

InChI=1S/C20H17N3O3S/c24-19(26-13-12-25-16-7-2-1-3-8-16)14-27-20-22-21-18-11-10-15-6-4-5-9-17(15)23(18)20/h1-11H,12-14H2

InChI Key

KOBMRCHHFXDUNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3

Origin of Product

United States

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